Cephalothin sodium

Descripción general

Descripción

Cefalotina Sódica es un antibiótico cefalosporínico de primera generación. Es un compuesto semisintético derivado de la cefalosporina C, que fue originalmente aislada del hongo Cephalosporium acremonium. Cefalotina Sódica es conocida por su amplia actividad contra bacterias Gram-positivas y algunas bacterias Gram-negativas. Se usa comúnmente para tratar infecciones bacterianas en varias partes del cuerpo, incluidas las vías respiratorias, el tracto urinario, la piel y los huesos .

Aplicaciones Científicas De Investigación

Cefalotina Sódica tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las cefalosporinas y desarrollar nuevas metodologías sintéticas.

Biología: Se emplea en estudios de la síntesis de la pared celular bacteriana y el mecanismo de acción de los antibióticos β-lactámicos.

Medicina: Se utiliza en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de infecciones bacterianas.

Industria: Se utiliza en el desarrollo de nuevas formulaciones de antibióticos y en procesos de control de calidad para la producción farmacéutica

Mecanismo De Acción

Cefalotina Sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP), que son enzimas esenciales involucradas en las etapas finales de la síntesis de peptidoglicano. Al inhibir estas enzimas, Cefalotina Sódica evita la unión cruzada de las cadenas de peptidoglicano, lo que lleva a una pared celular debilitada y, en última instancia, a la lisis y muerte de las células bacterianas .

Compuestos Similares:

Cefazolina: Otra cefalosporina de primera generación con un espectro de actividad similar pero diferentes propiedades farmacocinéticas.

Cefalexina: Una cefalosporina de primera generación oral con actividad antibacteriana similar.

Cefadroxilo: Otra cefalosporina oral de primera generación con una vida media más larga en comparación con Cefalotina Sódica

Singularidad: Cefalotina Sódica es única en su rápido inicio de acción y su capacidad para administrarse por vía parenteral. Tiene un amplio espectro de actividad contra bacterias Gram-positivas y algunas bacterias Gram-negativas, lo que la convierte en un antibiótico versátil para diversas infecciones. Su estabilidad y eficacia en el tratamiento de infecciones graves la diferencian de otros compuestos similares .

Safety and Hazards

Cephalothin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Cephalothin sodium plays a crucial role in biochemical reactions, particularly in combating bacterial infections. It interacts with penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This interaction impedes the connection between structures, thereby inhibiting cell wall synthesis of microorganisms .

Cellular Effects

This compound exerts significant effects on various types of cells. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis . By binding to PBPs, it disrupts the cross-linking of the peptidoglycan chains, ultimately weakening the bacterial cell wall . This disruption leads to the lysis and death of the bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its ability to inhibit cell wall synthesis in bacteria. It binds to PBPs, which are essential enzymes involved in the final stages of peptidoglycan synthesis . By attaching to these PBPs, this compound disrupts the cross-linking of the peptidoglycan chains, leading to a weakened bacterial cell wall . This disruption leads to the lysis and death of the bacteria, as the compromised cell wall cannot withstand osmotic pressure changes .

Temporal Effects in Laboratory Settings

It is known that the bactericidal action of this compound is most effective during the active growth phase of bacteria when cell wall synthesis is at its peak .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to achieve a probability of target attainment (PTA) of 90% for a PK/PD target of a free serum plasma concentration exceeding the MIC90 for 40% of the dosing interval, an empirical this compound dosage regimen of 22 mg/kg bwt q8h and 22 mg/kg bwt q4h i.v. administration were required for S. zooepidemicus and S. aureus respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis and degradation of peptidoglycan, a critical component of the bacterial cell wall . It interacts with PBPs, which are essential enzymes in this pathway .

Transport and Distribution

It is known that this compound is typically administered parenterally, either via intravenous (IV) injection or intramuscular (IM) injection .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the bacterial cell wall where it exerts its effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Cefalotina Sódica se sintetiza a través de una serie de reacciones químicas que comienzan con la cefalosporina C. Los pasos clave involucran la acilación del grupo 7-amino de la cefalosporina C con ácido tiofeno-2-acético, seguido de esterificación para formar el grupo acetoximetílico en la posición 3. El producto final se convierte entonces en su forma de sal sódica .

Métodos de Producción Industrial: La producción industrial de Cefalotina Sódica implica la fermentación a gran escala de Cephalosporium acremonium para producir cefalosporina C. Esto va seguido de pasos de modificación química, incluida la acilación y la esterificación, para obtener el producto final. El proceso se optimiza para un alto rendimiento y pureza, y el producto se purifica típicamente utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cefalotina Sódica experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El grupo éster en la posición 3 se puede hidrolizar para formar el ácido carboxílico correspondiente.

Oxidación: El átomo de azufre en el anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.

Sustitución: El grupo acetoximetílico se puede sustituir con otros nucleófilos en condiciones apropiadas

Reactivos y Condiciones Comunes:

Hidrólisis: Generalmente se lleva a cabo en condiciones acuosas ácidas o básicas.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones suaves

Productos Principales:

Hidrólisis: Forma el ácido carboxílico correspondiente.

Oxidación: Forma sulfóxidos o sulfonas.

Sustitución: Forma varios derivados sustituidos dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefalexin: An oral first-generation cephalosporin with similar antibacterial activity.

Cefadroxil: Another oral first-generation cephalosporin with a longer half-life compared to Cephalothin Sodium

Uniqueness: this compound is unique in its rapid onset of action and its ability to be administered parenterally. It has a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it a versatile antibiotic for various infections. Its stability and efficacy in treating severe infections set it apart from other similar compounds .

Propiedades

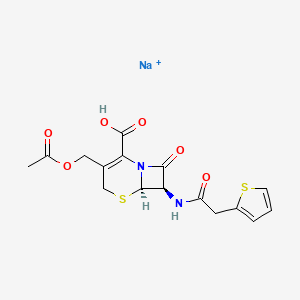

| { "Design of the Synthesis Pathway": "The synthesis of Cephalothin sodium can be achieved through the condensation of 7-aminocephalosporanic acid with 3-(2-chloroethyl)-4-methylthiazolium chloride followed by the addition of sodium carbonate and sodium hydroxide.", "Starting Materials": [ "7-aminocephalosporanic acid", "3-(2-chloroethyl)-4-methylthiazolium chloride", "sodium carbonate", "sodium hydroxide" ], "Reaction": [ "7-aminocephalosporanic acid is treated with 3-(2-chloroethyl)-4-methylthiazolium chloride in the presence of a base such as sodium carbonate to form the cephalothin intermediate", "The intermediate is then treated with sodium hydroxide to form Cephalothin sodium, which is then isolated and purified for use" ] } | |

Número CAS |

58-71-9 |

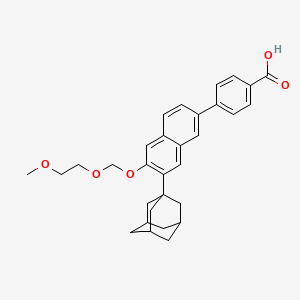

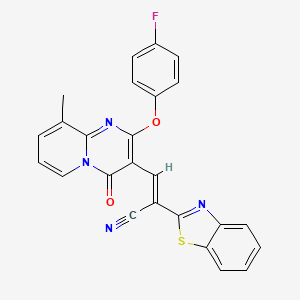

Fórmula molecular |

C16H16N2NaO6S2 |

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

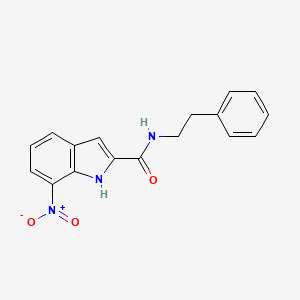

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1 |

Clave InChI |

XXDPRVHYESWPEX-XRZFDKQNSA-N |

SMILES isomérico |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+] |

SMILES canónico |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

Apariencia |

Solid powder |

| 58-71-9 | |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

153-61-7 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephalothin sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: Are there concerns regarding the emergence of resistance to this compound?

A2: Yes, resistance to this compound has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []

Q4: What are some key spectroscopic characteristics of this compound?

A4: Spectrophotometric methods have been developed for the analysis of this compound. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying this compound in lyophilized powder. []

Q5: How does the stability of this compound in solution vary?

A5: this compound stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []

Q6: What compatibility issues have been reported with this compound admixtures?

A6: this compound exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]

Q7: Can this compound be frozen for extended periods?

A7: Research suggests that this compound admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []

Q8: How does the physical form of this compound impact its stability?

A8: The crystalline form of this compound tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of this compound and correlate it with its stability profile. []

Q9: How is this compound administered, and what are its pharmacokinetic properties?

A9: this compound is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []

Q10: Does this compound cross the placental barrier?

A10: Yes, studies confirm that this compound can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering this compound to pregnant women.

Q11: What are potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]

Q12: What precautions should be taken when administering this compound?

A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []

Q13: What are the main clinical applications of this compound?

A13: this compound is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Research on this compound continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]

Q15: What methods are used to ensure the quality and potency of this compound?

A15: Various analytical methods are employed to assess the quality of this compound, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []

Q16: Are there specific considerations for the handling and administration of this compound?

A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for this compound. []

Q17: What are potential alternatives to this compound?

A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over this compound in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []

Q18: How might future research address the challenges associated with this compound?

A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with this compound. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)